
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and ethoxy groups. This compound is notable for its unique structural features, which include multiple ethoxy groups and a combination of oxygen and sulfur atoms within its molecular framework .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds under controlled conditions. One common method involves the reaction of triethoxysilane with a sulfur-containing reagent in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification and distillation to ensure the desired purity and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane involves its interaction with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react with other molecules. The sulfur atoms can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
- 4,4,14,14-Tetraethoxy-3,15-dioxa-8,9,10-trithia-4,14-disilaheptadecane
- 4,4,7-Triethoxy-7-Methyl-3,8-Dioxa-4,7-Disiladecane
Uniqueness
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane is unique due to its specific combination of ethoxy, oxygen, and sulfur atoms within its molecular structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
18536-27-1 |
|---|---|
Fórmula molecular |
C16H38O6SSi2 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
triethoxy-[2-(2-triethoxysilylethylsulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-23-14-16-25(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
Clave InChI |
NYUSHVPAFWZCTM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




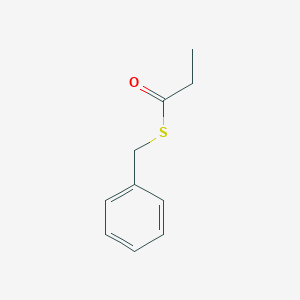


![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
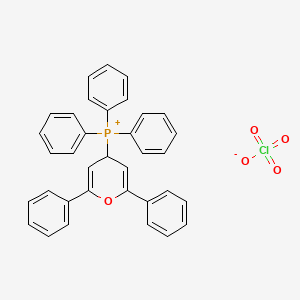
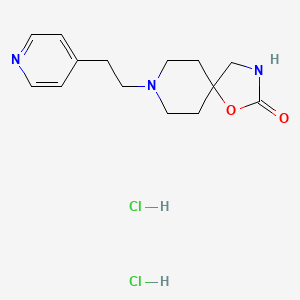
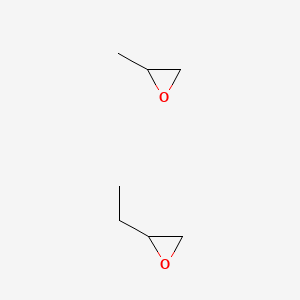
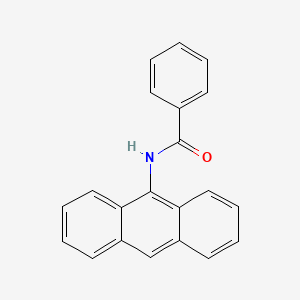

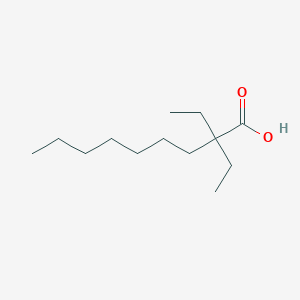
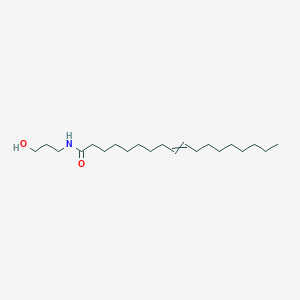
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
